

Comprehensive Technical Guide: p-Bromophenyl Chloromethyl Sulfide[1]

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Compound of Interest

Compound Name:	<i>p</i> -Bromophenyl chloromethyl sulfide
CAS No.:	27691-35-6
Cat. No.:	B13798668

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Executive Summary

p-Bromophenyl chloromethyl sulfide (CAS: 27691-35-6) is a bifunctional organosulfur building block characterized by two distinct reactive centers: a highly electrophilic chloromethyl sulfide moiety and a para-bromophenyl handle.[1][2] This dual functionality makes it a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for introducing thioether linkages or generating Horner-Wadsworth-Emmons (HWE) reagents for olefination.[1]

This guide provides a rigorous analysis of its reactivity profile, synthesis protocols, and safety considerations, designed for researchers requiring high-fidelity chemical data.

Part 1: Structural & Electronic Properties[1]

Physicochemical Profile

Property	Data
IUPAC Name	1-Bromo-4-((chloromethyl)thio)benzene
CAS Number	27691-35-6
Molecular Formula	C ₇ H ₆ BrClS
Molecular Weight	237.54 g/mol
Boiling Point	113–116 °C (at reduced pressure)
Physical State	Colorless to pale yellow liquid
Stability	Moisture sensitive; hydrolyzes to p-bromothiophenol and formaldehyde.[1][3]

Reactivity Logic: The Sulfur Effect

The reactivity of the chloromethyl group is significantly enhanced by the adjacent sulfur atom compared to a standard alkyl chloride.

- **Neighboring Group Participation (NGP):** The lone pair on the sulfur atom can stabilize the developing carbocation during nucleophilic substitution, forming a transient thionium ion intermediate. This makes the chloride a labile leaving group, facilitating S_N2 -like pathways even with weak nucleophiles.
- **Orthogonal Reactivity:** The aryl bromide bond is chemically distinct from the alkyl chloride. Under palladium catalysis (e.g., Suzuki-Miyaura), the Ar-Br bond can be activated selectively, provided the conditions do not trigger nucleophilic attack on the chloromethyl group.

Part 2: Synthesis Protocol

The most robust synthesis involves the direct chloromethylation of p-bromothiophenol.^[1] This method avoids the use of carcinogenic chloromethyl methyl ether (MOM-Cl).

Protocol: HCl/Paraformaldehyde Method

Reaction:

[\[1\]](#)

Step-by-Step Methodology:

- **Reagents:** Charge a dry 3-neck round-bottom flask with 4-bromothiophenol (1.0 eq) and paraformaldehyde (1.2 eq) suspended in anhydrous dichloromethane (DCM).
- **Catalyst:** Add a catalytic amount of anhydrous zinc chloride ($ZnCl_2$, 0.1 eq).
- **Acidification:** Cool the mixture to $0^\circ C$. Bubble dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring. Caution: Use a gas trap.
- **Reaction:** Allow the mixture to warm to room temperature ($25^\circ C$) and stir for 2–4 hours. The suspension will clear as the paraformaldehyde is consumed.
- **Workup:**

- Decant the organic layer.
- Wash with ice-cold water (2x) and saturated NaHCO_3 (to neutralize residual HCl).[\[1\]](#)
- Dry over anhydrous MgSO_4 .
- Purification: Concentrate under reduced pressure. The product can be purified via vacuum distillation (bp 113–116°C) or used directly if purity >95% by NMR.

Critical Note: Do not use methanol or ethanol as solvents, as they will react to form the corresponding O,S-acetals.

Part 3: Core Reactivity Profile

Nucleophilic Substitution (The Chloromethyl Handle)

The chloromethyl group is the primary site of reactivity. It reacts rapidly with phosphites, amines, and thiols.

Case Study: Arbuzov Reaction (Phosphonate Synthesis)

A key application is the conversion to a phosphonate ester, a precursor for HWE olefination.

- Reagents: Triethyl phosphite ().
- Conditions: Reflux in toluene or neat at 120°C for 4 hours.
- Mechanism: The phosphorus attacks the methylene carbon, displacing chloride. The resulting phosphonium intermediate collapses, releasing ethyl chloride.
- Outcome: Diethyl [(4-bromophenylthio)methyl]phosphonate (Yield >90%).[\[4\]](#)

Oxidation (The Sulfide Handle)

The sulfide can be selectively oxidized to the sulfoxide or sulfone.

- Sulfoxide (): Use 1.0 eq NaIO_4 or H_2O_2 at 0°C.
- Sulfone ()

): Use excess KMnO_4 in acetic acid or mCPBA (2.2 eq).

- Impact on Reactivity: Oxidation to the sulfone deactivates the chloromethyl group toward pathways (removes the lone pair stabilization) but increases the acidity of the -protons, facilitating deprotonation/alkylation.

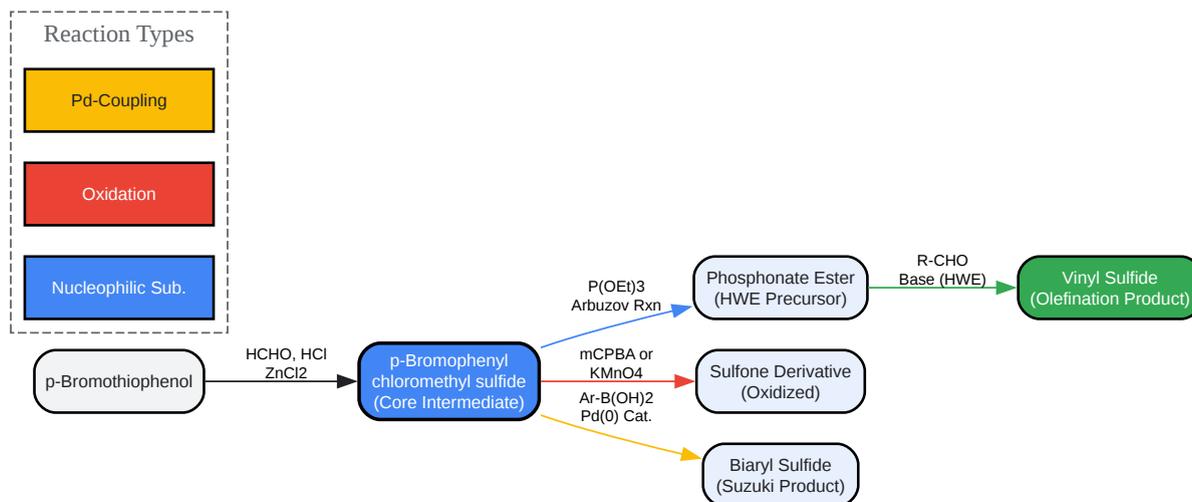
Cross-Coupling (The Aryl Bromide Handle)

The aryl bromide allows for library expansion via Pd-catalyzed coupling.

- Timing is Critical: It is generally recommended to perform the substitution on the chloromethyl group before the cross-coupling to avoid side reactions with the alkyl chloride during the basic coupling conditions.
- Protocol: Suzuki Coupling with Aryl Boronic Acids.
 - Catalyst: $\text{Pd}(\text{dppf})\text{Cl}_2$ (5 mol%).
 - Base: K_2CO_3 (mild base preferred to avoid hydrolyzing the chloromethyl group if still present).
 - Solvent: Dioxane/Water (degassed).

Part 4: Visualizing the Reaction Network

The following diagram illustrates the divergent synthesis pathways starting from p-bromophenyl chloromethyl sulfide.

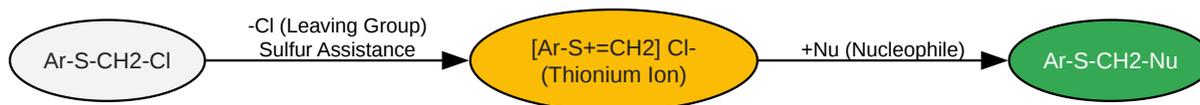


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Caption: Divergent synthesis pathways: The chloromethyl group (blue path) and aryl bromide (yellow path) offer orthogonal functionalization.[3]

Part 5: Mechanistic Insight (Sulfur Participation)

The high reactivity of the chloromethyl group is driven by the sulfur atom's ability to stabilize the cationic transition state.



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Caption: Mechanism of Nucleophilic Substitution: Sulfur lone pair participation facilitates chloride departure.[1]

Part 6: Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Vesicant.

- Toxicity: Chloromethyl sulfides are structural analogs of sulfur mustard (mustard gas). They are potent alkylating agents that can react with DNA and proteins.
- Inhalation: Severe respiratory irritant. Use only in a properly functioning fume hood.
- Skin Contact: Corrosive. Can cause delayed blistering. Double-gloving (Nitrile/Laminate) is mandatory.[\[1\]](#)
- Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) or aqueous NaOH to hydrolyze the chloromethyl group to the less toxic hemiacetal/thiol.

References

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 - Source: The Journal of Organic Chemistry (ACS Public
 - Context: Describes the synthesis of chloromethyl 4-bromophenyl sulfide from 4-bromothiophenol and its conversion to the phosphon
 - URL:[\[Link\]](#)
- General Reactivity of Chloromethyl Sulfides
 - Title: An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks.[\[5\]](#)
 - Source: RSC Advances (Royal Society of Chemistry).
 - Context: Reviews the general class of halomethyl sulfides and their utility as electrophiles.
 - URL:[\[Link\]](#)
- Compound Identification
 - Title: **p-Bromophenyl chloromethyl sulfide** (Compound Summary).[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)
 - Source: PubChem.
 - Context: Verification of CAS 27691-35-6 and chemical structure.
 - URL:[\[Link\]](#)

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